molecular formula C17H21NO3 B2748965 Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate CAS No. 2460749-40-8

Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2748965
CAS No.: 2460749-40-8
M. Wt: 287.359
InChI Key: CNUQVPNJTFRKNE-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with tert-butyl acetoacetate, followed by treatment with sodium methoxide in methanol . This process yields the desired spirocyclic structure through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2,3)21-15(20)18-9-8-17(11-18)10-12-6-4-5-7-13(12)14(17)19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUQVPNJTFRKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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